what is 3-Pentanone-D10
what is 3-Pentanone-D10
An In-Depth Technical Guide to 3-Pentanone-D10: Principles and Applications
Executive Summary
3-Pentanone-D10 (Perdeuterated Diethyl Ketone) is the stable isotope-labeled (SIL) analog of 3-pentanone, in which all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution renders it chemically identical to its unlabeled counterpart but with a distinct, higher molecular weight, making it an indispensable tool in modern analytical chemistry.[2] Its primary and most critical application is as an internal standard for quantitative analysis by mass spectrometry, where it enables the gold-standard methodology of Isotope Dilution Mass Spectrometry (IDMS).[3] By perfectly mimicking the analyte's behavior during sample preparation and analysis, 3-Pentanone-D10 allows for the robust correction of analytical variability, including matrix effects and extraction losses, leading to unparalleled accuracy and precision.[4][5] This guide provides a comprehensive technical overview of 3-Pentanone-D10, detailing its physicochemical properties, synthesis, quality control, and core applications, with a focus on its implementation in validated bioanalytical workflows for researchers, scientists, and drug development professionals.
Introduction to 3-Pentanone-D10
3-Pentanone-D10 is a fully deuterated analog of the simple aliphatic ketone, 3-pentanone (also known as diethyl ketone).[1] The substitution of hydrogen with deuterium, a stable (non-radioactive) heavy isotope, increases the molecular weight by approximately 10 Daltons without significantly altering its chemical reactivity or physical properties like polarity and chromatographic retention time.[1] This near-perfect chemical equivalence is the cornerstone of its utility. In quantitative mass spectrometry, the challenge is to overcome variability introduced during sample processing and analysis.[3] A deuterated internal standard co-elutes with the target analyte and experiences the same ionization suppression or enhancement, sample loss during extraction, and instrumental drift, ensuring that the ratio of the analyte to the standard remains constant and reliable.[2][6] This principle makes 3-Pentanone-D10 the ideal internal standard for the quantification of 3-pentanone and structurally related ketones.
Physicochemical and Spectroscopic Properties
The utility of 3-Pentanone-D10 is defined by its distinct physical and spectroscopic characteristics. High chemical and isotopic purity are paramount for its function as a reliable quantitative standard.[1][2]
Data Presentation: Key Properties
| Property | Value | Source |
| Chemical Name | 3-Pentanone-d10, Diethyl ketone-d10 | [1] |
| CAS Number | 54927-77-4 | [1][7] |
| Molecular Formula | C₅D₁₀O (or CD₃CD₂COCD₂CD₃) | [1][8] |
| Molecular Weight | 96.19 g/mol | [8][9] |
| Unlabeled MW | 86.13 g/mol | [10][11] |
| Appearance | Clear, colorless liquid | [1][12] |
| Isotopic Enrichment | Typically ≥ 98 atom % D | [1] |
| Chemical Purity | Typically ≥ 98% | [1] |
| Boiling Point | ~101.5 °C (similar to unlabeled) | [12][13] |
| Solubility | Soluble in organic solvents; limited solubility in water (~50 g/L) | [10][14] |
Mass Spectrometry (MS)
In mass spectrometry, the 10-Dalton mass shift provides a clear distinction from the native analyte. The fragmentation pattern, critical for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, is predictable. The primary fragmentation of 3-pentanone involves alpha-cleavage, resulting in the loss of an ethyl radical.
-
3-Pentanone (Unlabeled): The molecular ion (M⁺) appears at m/z 86. The base peak is typically the acylium ion [M-C₂H₅]⁺ at m/z 57. Another significant fragment is the ethyl cation [C₂H₅]⁺ at m/z 29.[15][16]
-
3-Pentanone-D10 (Labeled): The molecular ion (M⁺) shifts to m/z 96. The corresponding acylium ion fragment [M-C₂D₅]⁺ shifts to m/z 62, and the deuterated ethyl cation [C₂D₅]⁺ appears at m/z 34.
This predictable shift allows for the development of highly specific LC-MS/MS methods where unique precursor-product ion transitions can be monitored for both the analyte and the internal standard without cross-talk.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary technique for verifying the quality and identity of 3-Pentanone-D10.
-
¹H NMR: The most critical quality control test. A ¹H NMR spectrum should show a significant reduction or complete absence of signals in the proton chemical shift regions, confirming high isotopic enrichment.[1]
-
²H NMR (Deuterium NMR): This analysis confirms the presence and location of deuterium atoms on the carbon skeleton.
-
¹³C NMR: The spectrum will be similar to the unlabeled compound but will show splitting of carbon signals into multiplets due to coupling with attached deuterium atoms (C-D coupling).
Synthesis and Quality Control
While various methods exist for isotopic labeling of ketones, a common and effective strategy involves acid- or base-catalyzed hydrogen-deuterium (H/D) exchange via keto-enol tautomerization.[17][18] This process leverages the acidity of the α-hydrogens adjacent to the carbonyl group.
Causality of Synthesis Choice: The keto-enol tautomerization method is often preferred for its simplicity and efficiency. By using a deuterated solvent like D₂O with a catalytic amount of acid (e.g., DCl) or base (e.g., NaOD), the α-protons are repeatedly exchanged for deuterons. Driving the equilibrium requires multiple cycles or prolonged reaction times to achieve high isotopic enrichment.
Self-Validating Quality Control: A robust QC process is a self-validating system.
-
GC-MS Analysis: Confirms chemical purity (absence of other volatile compounds) and provides an initial estimate of isotopic enrichment by examining the mass distribution of the peak.
-
NMR Analysis: As described previously, ¹H NMR validates the completeness of deuteration, which is the most critical parameter for an internal standard.
-
Certificate of Analysis (CoA): A batch-specific CoA must be provided by the supplier, detailing the chemical purity and isotopic enrichment, verified by these analytical methods.[1]
Core Application: Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated analogs as internal standards is considered the gold standard in quantitative bioanalysis for its ability to deliver the highest levels of accuracy and precision.[3]
The Principle: IDMS operates on a simple, powerful principle. A known quantity of the stable isotope-labeled internal standard (3-Pentanone-D10) is added to an unknown sample at the very beginning of the analytical workflow. From that point forward, the unlabeled analyte and the labeled standard are treated as a single sample. Any subsequent loss or variation affects both compounds equally. Therefore, the ratio of the analyte's MS signal to the standard's MS signal is directly proportional to the analyte's initial concentration, regardless of analytical inconsistencies.[3]
Experimental Protocol: Quantification of 3-Pentanone in Human Plasma
This protocol outlines a typical workflow for drug development and bioanalysis settings.
-
Preparation of Standards:
-
Prepare a stock solution of 3-Pentanone and 3-Pentanone-D10 (Internal Standard, IS) in methanol at 1 mg/mL.
-
Create a series of calibration standards by spiking blank human plasma with the 3-Pentanone stock to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Causality: Protein precipitation is a rapid and effective method to remove the majority of proteins from plasma, which would otherwise interfere with the analysis and damage the LC column. Cold acetonitrile is used to enhance the precipitation efficiency.
-
To 50 µL of each calibrator, QC, and unknown sample, add 10 µL of the 3-Pentanone-D10 working solution (e.g., at 500 ng/mL). Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Causality: Liquid chromatography separates the analyte from other matrix components before it enters the mass spectrometer, reducing ion suppression. A C18 column is a common choice for small, moderately polar molecules. Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific fragmentation reaction.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions:
-
3-Pentanone: 87.1 → 57.1 (Precursor is protonated [M+H]⁺)
-
3-Pentanone-D10: 97.2 → 62.1 (Precursor is protonated [M+H]⁺)
-
-
-
Data Analysis and Validation:
-
Integrate the peak areas for both transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The method must be validated according to regulatory guidelines, assessing linearity (r² ≥ 0.99), accuracy, and precision (within ±15% for QCs, ±20% at the Lower Limit of Quantitation, LLOQ).[3]
-
The matrix effect must also be evaluated to ensure the deuterated standard accurately tracks the analyte's behavior in the presence of biological matrix components.[3]
-
Advanced and Niche Applications
Beyond its primary role in IDMS, 3-Pentanone-D10 serves other important functions in scientific research.
-
Drug Metabolism and Pharmacokinetics (DMPK): In drug discovery, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical.[19][20] If a drug candidate is metabolized to 3-pentanone, 3-Pentanone-D10 can be used as an internal standard to accurately quantify its formation.[21]
-
Metabolic Tracer Studies: 3-Pentanone-D10 can be introduced into biological systems (in vivo or in vitro) to trace metabolic pathways. By analyzing downstream metabolites for the incorporation of deuterium, researchers can elucidate biochemical transformations.[1][22]
-
Kinetic Isotope Effect (KIE) Studies: The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. By comparing the reaction rates of 3-pentanone and 3-Pentanone-D10, researchers can gain insight into reaction mechanisms.[1]
-
Organic Synthesis: It serves as a deuterated building block for synthesizing more complex molecules that require isotopic labeling at specific positions.[1]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this standard.
-
Safety: 3-Pentanone-D10, like its unlabeled analog, is a highly flammable liquid and vapor.[13][23] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[23][24] All handling should be performed in a well-ventilated fume hood, away from ignition sources, and with appropriate personal protective equipment (gloves, safety glasses).[1][25]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable materials.[12][23] Protect from light and strong oxidizing agents.[1] Under these conditions, the compound is stable.
Conclusion
3-Pentanone-D10 is more than just a deuterated molecule; it is a critical enabling tool for generating high-quality, reliable, and defensible quantitative data. Its role as an internal standard in Isotope Dilution Mass Spectrometry represents the pinnacle of analytical rigor, providing the confidence needed for critical decision-making in drug development, clinical diagnostics, and fundamental research.[3] The principles and protocols outlined in this guide underscore its value and provide a framework for its effective implementation, reinforcing its status as an essential component in the modern analytical scientist's toolkit.
References
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
- AptoChem. (n.d.).
- International Journal of Pharmaceutical and Clinical Research. (2016). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- ResolveMass Laboratories Inc. (n.d.). 3-Pentanone-d10 | CAS 54927-77-4.
- ResolveMass Laboratories Inc. (2025).
- Shimadzu. (n.d.).
- ResearchGate. (n.d.). Comparison of different methods for the isotope labeling of ketones.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Pentanone-d10 | 54927-77-4.
- Agilent Technologies, Inc. (2019).
- Wikipedia. (n.d.). 3-Pentanone.
- Kubochem. (n.d.). 3-Pentanone (DEK).
- C/D/N Isotopes. (2024). 3-Pentanone-d10.
- NIST. (n.d.). 3-Pentanone.
- Analytical Standard Solutions (A2S). (n.d.). Pentanone-3 D10.
- ChemicalBook. (2026).
- NIST. (n.d.).
- Sigma-Aldrich. (2011).
- Flinn Scientific, Inc. (2015).
- Fisher Scientific. (2025).
- ChemicalBook. (n.d.). 3-Pentanone(96-22-0) MS spectrum.
- PubMed. (2016).
- MDPI. (2022).
- Drug Discovery World. (2012). Evolution of drug metabolism and pharmacokinetics in drug discovery and development.
- ResearchGate. (2025). Use of Pharmacokinetics in the Drug Development Process.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. 3-Pentanone-d10 | 54927-77-4 [sigmaaldrich.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Pentanone-3 D10 [a-2-s.com]
- 10. 3-Pentanone - Wikipedia [en.wikipedia.org]
- 11. 3-Pentanone [webbook.nist.gov]
- 12. kubochem.com [kubochem.com]
- 13. agilent.com [agilent.com]
- 14. fishersci.com [fishersci.com]
- 15. 3-Pentanone [webbook.nist.gov]
- 16. 3-Pentanone(96-22-0) MS [m.chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells [mdpi.com]
- 22. Metabolism of 3-pentanone under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 3-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 24. dept.harpercollege.edu [dept.harpercollege.edu]
- 25. chemicalbook.com [chemicalbook.com]
